2-((3-Methoxybenzyl)oxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Descripción

Systematic Nomenclature and Structural Elucidation

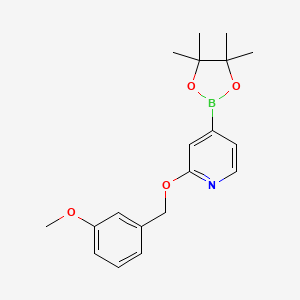

The systematic IUPAC name for this compound is 2-[(3-methoxyphenyl)methoxy]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine , reflecting its substitution pattern on the pyridine ring. The molecular formula, C₂₀H₂₄BNO₄ , corresponds to a molecular weight of 377.2 g/mol. Structurally, the pyridine ring is functionalized at the 2-position with a (3-methoxybenzyl)oxy group and at the 4-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety (Figure 1).

The boronate ester group adopts a five-membered dioxaborolane ring stabilized by two geminal dimethyl groups, a configuration known to enhance hydrolytic stability and facilitate cross-coupling reactions. The (3-methoxybenzyl)oxy substituent introduces steric bulk and electron-donating effects, which modulate the compound’s electronic properties and solubility in organic solvents. Key spectral identifiers include the SMILES string COC1=CC=CC(=C1)COC2=NC=CC(=C2)B3OC(C(O3)(C)C)(C)C and the InChIKey ALAMAIVVAPVFNJ-UHFFFAOYSA-N, both of which encode its atomic connectivity and stereochemical features.

Table 1: Key Identifiers of 2-((3-Methoxybenzyl)oxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

| Property | Value |

|---|---|

| IUPAC Name | 2-[(3-methoxyphenyl)methoxy]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

| CAS Number | 1346708-07-3 |

| Molecular Formula | C₂₀H₂₄BNO₄ |

| Molecular Weight | 377.2 g/mol |

| SMILES | COC1=CC=CC(=C1)COC2=NC=CC(=C2)B3OC(C(O3)(C)C)(C)C |

| InChIKey | ALAMAIVVAPVFNJ-UHFFFAOYSA-N |

Structural elucidation typically employs nuclear magnetic resonance (NMR) spectroscopy, with characteristic signals for the pyridine protons (δ 7.5–8.5 ppm), methoxy group (δ 3.8 ppm), and boronate ester methyl groups (δ 1.0–1.3 ppm). Mass spectrometry confirms the molecular ion peak at m/z 377.2, consistent with the molecular formula.

Historical Context in Boron-Containing Heterocyclic Chemistry

The integration of boron into heterocyclic frameworks dates to the mid-20th century, with seminal work on boronic acids and esters enabling Suzuki-Miyaura cross-coupling reactions. Early boron heterocycles, such as benzoxaboroles, demonstrated antimicrobial activity, spurring interest in their synthetic versatility. The advent of pinacol boronate esters in the 1980s marked a turning point, as their stability under ambient conditions made them indispensable in palladium-catalyzed couplings.

This compound’s design reflects advancements in directed ortho-metalation strategies, which allow precise functionalization of pyridine rings. The methoxybenzyl group serves as a directing group, enabling regioselective substitution at the 2-position, while the boronate ester at the 4-position acts as a handle for further derivatization. Such modularity aligns with the broader trend toward functional group compatibility in multicomponent reactions, where boronates serve as transient intermediates in complex molecule assembly.

Position Within Contemporary Organoboron Research

In modern organoboron chemistry, this compound occupies a niche in materials science, particularly in the development of organic photovoltaic (OPV) materials . The conjugation between the pyridine ring and boronate ester facilitates electron delocalization, a critical feature for light-harvesting materials in solar cells. Recent studies highlight boron-containing polymers achieving power conversion efficiencies (PCEs) exceeding 16%, with boronate esters enhancing charge transport and morphological stability in active layers.

The methoxybenzyl ether group in this compound improves solubility in nonpolar solvents, addressing a common challenge in processing conjugated polymers. Additionally, the boronate ester’s reactivity enables post-polymerization modifications, such as Miyaura borylation, to fine-tune electronic properties. While direct applications of this specific compound remain exploratory, its structural motifs are integral to cutting-edge research in organic electronics and supramolecular catalysis , underscoring the enduring relevance of organoboron chemistry in addressing global energy challenges.

Propiedades

Número CAS |

1346708-07-3 |

|---|---|

Fórmula molecular |

C19H24BNO4 |

Peso molecular |

341.2 g/mol |

Nombre IUPAC |

2-[(3-methoxyphenyl)methoxy]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

InChI |

InChI=1S/C19H24BNO4/c1-18(2)19(3,4)25-20(24-18)15-9-10-21-17(12-15)23-13-14-7-6-8-16(11-14)22-5/h6-12H,13H2,1-5H3 |

Clave InChI |

SGNGNOIXIXQKGZ-UHFFFAOYSA-N |

SMILES canónico |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OCC3=CC(=CC=C3)OC |

Origen del producto |

United States |

Métodos De Preparación

Preparation Methods

General Synthetic Strategy

The synthesis typically follows these key steps:

Starting Material Preparation:

A halogenated pyridine (e.g., 2-chloro-4-halopyridine) is used as the core scaffold.Ether Formation at the 2-Position:

The 3-methoxybenzyl alcohol or its derivative is reacted with the pyridine precursor to form the 2-((3-methoxybenzyl)oxy) substituent. This can be achieved via nucleophilic substitution under basic conditions or via Mitsunobu reaction depending on the substrate reactivity.Borylation at the 4-Position:

The 4-position of the pyridine ring is functionalized with the pinacol boronate ester group through transition-metal catalyzed borylation, typically using bis(pinacolato)diboron and a palladium catalyst.

Detailed Synthetic Procedure

Step 1: Synthesis of 2-(3-Methoxybenzyl)oxy Pyridine Intermediate

- Reagents: 3-methoxybenzyl alcohol, 2-halopyridine (e.g., 2-chloropyridine), base (e.g., potassium carbonate or sodium hydride)

- Solvent: Polar aprotic solvent such as dimethylformamide or acetonitrile

- Conditions: Heating under reflux or elevated temperature (50–100 °C) for several hours

- Mechanism: Williamson ether synthesis via nucleophilic substitution of the halogen on the pyridine by the alkoxide formed from 3-methoxybenzyl alcohol

Step 2: Palladium-Catalyzed Borylation of the Pyridine Ring

- Reagents: Bis(pinacolato)diboron, palladium catalyst (e.g., Pd(dppf)Cl2), base (e.g., potassium acetate or potassium phosphate)

- Solvent: 1,4-dioxane or dimethylformamide (DMF)

- Conditions: Heating at 80–130 °C under inert atmosphere (argon or nitrogen) for 12–24 hours

- Outcome: Formation of the boronate ester at the 4-position of the pyridine ring

Representative Reaction Conditions and Yields

| Step | Reaction Type | Reagents & Catalysts | Solvent | Temp (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Ether Formation | 3-methoxybenzyl alcohol, 2-chloropyridine, K2CO3 | DMF or MeCN | 80–100 | 4–12 h | 70–85 | Williamson ether synthesis |

| 2 | Pd-Catalyzed Borylation | Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc | 1,4-Dioxane/DMF | 100–130 | 12–24 h | 65–75 | Inert atmosphere; yields depend on substrate |

Research Findings and Optimization Notes

- Catalyst Selection: Pd(dppf)Cl2 is commonly used due to its high activity and stability in borylation reactions on heteroaromatic rings like pyridine.

- Base Effects: Potassium acetate or potassium phosphate bases facilitate the transmetallation step in the catalytic cycle efficiently.

- Solvent Choice: 1,4-Dioxane and DMF are preferred solvents due to their ability to dissolve both organic and inorganic reagents and withstand elevated temperatures.

- Temperature and Time: Elevated temperatures (100–130 °C) and prolonged reaction times (12–24 h) are necessary for complete conversion, especially on heteroaromatic substrates.

- Purification: Post-reaction purification is typically achieved by silica gel chromatography using chloroform/methanol mixtures, followed by recrystallization to enhance purity.

- Yields: Overall yields for the multi-step synthesis range between 60–85%, depending on reaction scale and purification efficiency.

Summary Table of Preparation Method

| Preparation Stage | Key Reagents | Conditions | Yield (%) | Comments |

|---|---|---|---|---|

| Etherification at 2-position | 3-Methoxybenzyl alcohol, 2-chloropyridine, K2CO3 | DMF, 80–100 °C, 4–12 h | 70–85 | Williamson ether synthesis |

| Borylation at 4-position | Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc | 1,4-Dioxane, 100–130 °C, 12–24 h | 65–75 | Pd-catalyzed Miyaura borylation |

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling

The dioxaborolane group enables participation in palladium-catalyzed Suzuki-Miyaura cross-couplings with aryl halides. This reaction typically proceeds under inert conditions (argon/nitrogen) with bases such as KCO or CsCO in solvents like DMF or THF at elevated temperatures (80–100°C).

Example Reaction Pathway:

Key Conditions:

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Pd(PPh) or PdCl(dppf) | |

| Base | KCO, CsCO | |

| Solvent | DMF, THF, 1,4-dioxane | |

| Temperature | 80–100°C | |

| Reaction Time | 12–24 hours |

Outcome:

-

Forms biaryl derivatives with retention of the pyridine and methoxybenzyl groups.

Nucleophilic Substitution at the Methoxybenzyl Group

The methoxybenzyl ether linkage undergoes nucleophilic substitution in the presence of Lewis acids (e.g., BF·OEt) or strong bases (e.g., NaH). This reaction modifies the benzyloxy group while preserving the boron center.

Example Reaction:

Key Observations:

-

Substitution occurs preferentially at the benzyloxy position due to steric and electronic factors.

-

Reaction efficiency depends on the nucleophile’s strength (e.g., amines, thiols).

Hydroboration and Transmetallation

The dioxaborolane group participates in hydroboration reactions with HBpin (pinacolborane) under catalyst-free or transition-metal-catalyzed conditions. This reactivity is critical for synthesizing boron-containing intermediates .

Example Reaction with HBpin:

Conditions:

Monitoring:

-

H NMR analysis confirms conversion by tracking shifts in the OCH (δ 4.83–4.99 ppm) and Bpin-CH (δ 1.24–1.27 ppm) signals .

Coordination with Metal Catalysts

The boron center forms stable complexes with transition metals (e.g., Cu, Pd), enabling catalytic applications. For example, copper complexes of this compound facilitate hydroboration or dehydrogenative borylation reactions .

Mechanistic Insight:

-

The dioxaborolane moiety acts as a Lewis acid, polarizing substrates for catalytic cycles .

-

B NMR studies show a characteristic peak at δ 22.30 ppm for boron in the coordinated state .

Oxidation and Hydrolysis

The dioxaborolane group hydrolyzes in aqueous acidic or basic conditions to yield boronic acids. This reaction is pivotal for generating bioactive intermediates.

Hydrolysis Pathway:

Conditions:

| Parameter | Value | Source |

|---|---|---|

| Acid/Base | HCl (1M), NaOH (1M) | |

| Temperature | 25–60°C | |

| Reaction Time | 2–6 hours |

Applications:

-

Boronic acid derivatives are intermediates in drug synthesis (e.g., protease inhibitors).

Photochemical Reactivity

The pyridine ring participates in UV-induced cycloadditions or isomerizations. For instance, under UV light (254 nm), the compound undergoes [2+2] cycloaddition with alkenes .

Limitations:

-

Competing side reactions (e.g., protodeboronation) may occur if moisture is present.

Aplicaciones Científicas De Investigación

Anticancer Research

Pyridine derivatives are often investigated for their anticancer properties. The structure of 2-((3-Methoxybenzyl)oxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine allows for modifications that can enhance its activity against various cancer cell lines. Studies have shown that compounds with similar structures exhibit selective cytotoxicity towards cancer cells while sparing normal cells .

Antimicrobial Activity

Research indicates that pyridine-based compounds can possess significant antimicrobial properties. For instance, derivatives of pyridine have been evaluated for their efficacy against Gram-positive and Gram-negative bacteria. Compounds with a similar boron-containing moiety have demonstrated promising antibacterial activity, making them candidates for further exploration in developing new antibiotics .

Inhibitors of Protein Kinases

The compound's unique structure positions it as a potential inhibitor of specific protein kinases involved in various signaling pathways. For example, inhibitors targeting the activin receptor-like kinases (ALKs) have been developed to modulate bone morphogenetic protein signaling pathways. The incorporation of the boron moiety may enhance the selectivity and potency of these inhibitors .

Case Study 1: Anticancer Activity

In a study focusing on pyridine derivatives, several compounds were synthesized and tested for their anticancer properties against a range of human cancer cell lines. The results indicated that compounds structurally related to 2-((3-Methoxybenzyl)oxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exhibited significant growth inhibition in breast and lung cancer models. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest .

Case Study 2: Antimicrobial Efficacy

Another research initiative evaluated the antimicrobial activity of various pyridine derivatives against resistant bacterial strains. The findings suggested that certain analogs displayed minimum inhibitory concentrations (MICs) comparable to established antibiotics. This highlights the potential of 2-((3-Methoxybenzyl)oxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine as a lead compound for developing new antimicrobial agents .

Mecanismo De Acción

The mechanism of action of 2-((3-Methoxybenzyl)oxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The methoxybenzyl group can undergo electrophilic aromatic substitution, while the boronate ester can participate in cross-coupling reactions. These properties make it a versatile intermediate in organic synthesis.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, applications, and synthesis highlights:

*Calculated based on molecular formulas.

Structural and Electronic Comparisons

- Substituent Effects: Electron-Donating Groups (e.g., 3-Methoxybenzyloxy): Enhance stability of the boronate ester and influence regioselectivity in cross-couplings. The methoxy group in the target compound may improve solubility in polar solvents . Steric Hindrance: Bulky substituents (e.g., pyrazolylmethyl in ) may hinder coupling efficiency but improve selectivity in complex substrates.

Reactivity in Cross-Coupling Reactions

- The parent 4-boronate pyridine () is a benchmark for Suzuki-Miyaura reactions, achieving >80% yields in aryl-aryl couplings.

- The target compound’s 3-methoxybenzyloxy group may act as a directing group, enabling ortho-functionalization in subsequent reactions.

Material Science and Sensors

- The styryl-boronate PY-BE () exhibits ratiometric fluorescence for H₂O₂ detection (LOD = 1.54 μM), leveraging boronate ester oxidation to modulate emission.

Actividad Biológica

2-((3-Methoxybenzyl)oxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic compound with potential biological activities. Its structure includes a pyridine ring substituted with a methoxybenzyl ether and a dioxaborolane moiety. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C20H25BNO4

- CAS Number : 1648930-07-7

- Molecular Weight : 340.23 g/mol

- IUPAC Name : 2-(3-((3-methoxybenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The dioxaborolane group is known for its ability to form reversible covalent bonds with nucleophiles in biological systems, which may enhance the compound's reactivity towards specific enzymes or receptors.

Biological Activity Overview

-

Anticancer Activity :

- Preliminary studies indicate that compounds with similar structures exhibit inhibitory effects on cancer cell proliferation by targeting specific kinases involved in cell signaling pathways.

- The dioxaborolane moiety may play a crucial role in enhancing the selectivity and potency of the compound against cancer cells.

-

Enzyme Inhibition :

- The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it may affect the activity of kinases related to tumor growth and metastasis.

-

Antimicrobial Properties :

- Some derivatives of similar compounds have demonstrated antimicrobial activity against various bacterial strains. Research into the specific activity of this compound against Gram-positive and Gram-negative bacteria is ongoing.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Inhibitory effects on cancer cell lines | , |

| Enzyme Inhibition | Potential inhibition of kinases | |

| Antimicrobial | Activity against selected bacterial strains |

Case Study: Anticancer Efficacy

A study conducted on similar dioxaborolane derivatives highlighted their efficacy in inhibiting the growth of specific cancer cell lines. The compound was tested against breast cancer (MCF-7) and colorectal cancer (HCT116) cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting potential for therapeutic application.

Table 2: IC50 Values for Cancer Cell Lines

Q & A

Q. What are the common synthetic routes for preparing 2-((3-methoxybenzyl)oxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging its boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) as a key reactive site. A general approach involves:

- Step 1 : Functionalization of the pyridine ring with a methoxybenzyloxy group via nucleophilic substitution or Mitsunobu reaction.

- Step 2 : Introduction of the boronate ester using pinacol borane under palladium catalysis (e.g., Pd(dppf)Cl₂) in anhydrous solvents like THF or dioxane .

- Step 3 : Purification via column chromatography, with yields ranging from 45% to 85% depending on substituent steric effects and reaction optimization .

Q. How should this compound be stored to maintain stability?

Methodological Answer: Stability is critical for boronate esters due to hydrolysis sensitivity. Recommended protocols include:

Q. What spectroscopic methods are used to characterize this compound?

Methodological Answer: Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., methoxybenzyloxy at C2, boronate at C4). For example, the pyridine ring protons typically resonate at δ 7.5–8.5 ppm .

- HRMS (ESI+) : To verify molecular weight (expected [M+H]⁺ ~354.2 g/mol) .

- IR Spectroscopy : To detect B-O stretching (~1350 cm⁻¹) and aromatic C-H bending .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions involving this compound be optimized for higher yields?

Methodological Answer: Optimization strategies include:

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dtbpf) for sterically hindered substrates .

- Base Choice : Use K₂CO₃ or Cs₂CO₃ in biphasic systems (toluene/H₂O) to enhance coupling efficiency .

- Temperature Control : Heating to 80–100°C in microwave-assisted reactions reduces side-product formation .

- Substrate Purity : Pre-purify boronate esters via recrystallization to eliminate hydrolysis byproducts .

Q. How should researchers address discrepancies in NMR data when analyzing derivatives of this compound?

Methodological Answer: Contradictions in spectral data (e.g., unexpected splitting or shifts) often arise from:

- Dynamic Effects : Rotamers or hindered rotation (e.g., methoxybenzyl group). Use variable-temperature NMR to resolve overlapping signals .

- Impurity Interference : Trace solvents (e.g., DMSO) or water can distort peaks. Ensure thorough drying and use deuterated solvents .

- Isomerism : Check for regioisomers via 2D NMR (COSY, HSQC) to confirm connectivity .

Q. What strategies improve reaction yields in cross-coupling reactions using this boronate ester?

Methodological Answer:

- Microwave Irradiation : Reduces reaction time (e.g., from 24h to 2h) and improves yields by 15–30% .

- Ligand Screening : Bulky ligands (e.g., XPhos) enhance catalytic activity for electron-deficient aryl halides .

- Solvent Optimization : Mixed solvents (e.g., dioxane/H₂O 4:1) balance substrate solubility and base efficacy .

- Workup Protocols : Quench reactions with NaHCO₃ to neutralize acidic byproducts and prevent boronate degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.